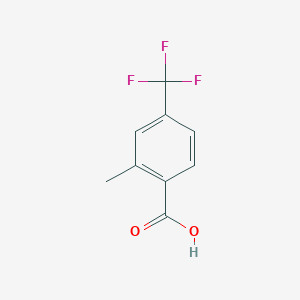

2-Methyl-4-(trifluoromethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-4-6(9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRSPVWAKZZUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623419 | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23984-82-9 | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've observed a significant and growing interest in fluorinated organic compounds within the pharmaceutical and material science sectors. The unique electronic properties of fluorine and trifluoromethyl groups can dramatically alter the physicochemical and biological characteristics of a molecule. This guide focuses on a particularly noteworthy example: 2-Methyl-4-(trifluoromethyl)benzoic acid. Its strategic placement of a methyl and a trifluoromethyl group on the benzoic acid scaffold presents a fascinating case study in molecular design. This document is crafted to provide a comprehensive technical overview for researchers actively engaged in drug discovery and development, offering not just data, but also the scientific rationale behind the experimental methodologies.

Molecular Structure and Key Identifiers

This compound is an organic compound with the chemical formula C₉H₇F₃O₂[1][2]. It belongs to the class of aromatic carboxylic acids. The structure is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methyl group at position 2, and a trifluoromethyl group at position 4.

Systematic IUPAC Name: this compound

Molecular Formula: C₉H₇F₃O₂[1][2]

Molecular Weight: 204.15 g/mol [1]

InChI Key: VGRSPVWAKZZUFU-UHFFFAOYSA-N[2]

Canonical SMILES: CC1=C(C=CC(=C1)C(F)(F)F)C(=O)O[2]

The strategic placement of the electron-donating methyl group ortho to the carboxylic acid and the strongly electron-withdrawing trifluoromethyl group para to the methyl group significantly influences the molecule's electronic distribution, acidity, and lipophilicity. These features are critical in its application as a building block in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, guiding formulation, and predicting its pharmacokinetic profile.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 204.15 g/mol | Calculated |

| Melting Point | Not explicitly available in searched literature. | Experimental determination required. |

| Boiling Point | Not available. | Likely to decompose at higher temperatures. |

| Aqueous Solubility | Predicted to have relatively low solubility in water. | Inferred from related compounds[3]. |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents. | Inferred from related compounds[3]. |

| pKa | 3.24 (Predicted) | Computational Prediction[2] |

| LogP | 2.71202 (Predicted) | Computational Prediction[1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational Prediction[1] |

In-Depth Analysis of Key Properties

Acidity (pKa): The predicted pKa of 3.24 suggests that this compound is a stronger acid than benzoic acid (pKa ≈ 4.2)[2]. This increased acidity is attributed to the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the carboxylate anion through inductive effects. This property is crucial in forming stable salts and in its interactions with biological targets.

Lipophilicity (LogP): The predicted LogP value of 2.71 indicates a moderate lipophilicity[1]. The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its binding affinity to protein targets[4]. This is a key consideration in drug design for optimizing pharmacokinetic properties.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of a compound. While specific spectra for this compound are not widely published, data from closely related isomers can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and trifluoromethyl groups. For comparison, the ¹H NMR spectrum of the isomeric 2-(Trifluoromethyl)benzoic acid in CDCl₃ shows signals around 12.17 ppm (carboxylic acid), and between 7.54 and 8.06 ppm (aromatic protons)[1].

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will also be a key diagnostic peak. For instance, the ¹³C NMR spectrum of 4-(trifluoromethyl)benzoic acid shows characteristic peaks for the aromatic carbons and the carboxyl group[3][7].

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands of the functional groups. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group, expected around 1700 cm⁻¹.

-

C-F stretching bands for the trifluoromethyl group, typically in the region of 1100-1350 cm⁻¹.

-

C-H stretching and bending vibrations for the methyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry of related trifluoromethyl benzoic acids typically shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments corresponding to the trifluoromethylated benzene ring[4].

Experimental Protocols

The following section outlines detailed methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a framework for obtaining reliable data.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 10-15 °C per minute for a preliminary determination.

-

The approximate melting point is noted.

-

A second, fresh sample is prepared, and the temperature is raised rapidly to within 15-20 °C of the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.

Determination of Aqueous pKa by UV-Vis Spectrophotometry

Rationale: The pKa is a measure of the acidity of a compound. UV-Vis spectrophotometry can be used to determine the pKa by measuring the change in absorbance at a specific wavelength as a function of pH.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 7).

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the acid but different pH values.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Measure the absorbance of each solution at this selected wavelength.

-

Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 23984-82-9: Benzoic acid, 2-methyl-4-(trifluoromethyl)- [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS#:345-28-8 | Benzoic acid,2-hydroxy-4-(trifluoromethyl)-, methyl ester | Chemsrc [chemsrc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethyl)benzoic Acid (CAS No. 23984-82-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Methyl-4-(trifluoromethyl)benzoic acid is a specialized aromatic carboxylic acid that has garnered significant interest as a versatile building block in organic synthesis. Its unique trifluoromethyl-substituted scaffold makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of both a carboxylic acid handle for diverse chemical transformations and a lipophilic trifluoromethyl group allows for the fine-tuning of physicochemical and pharmacokinetic properties of target molecules. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on its role in contemporary drug discovery and development. The trifluoromethyl group is known to enhance properties such as metabolic stability, binding affinity, and lipophilicity in drug candidates, making this compound a key player in medicinal chemistry.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 23984-82-9 | ChemScene[3] |

| Molecular Formula | C₉H₇F₃O₂ | ChemScene[3] |

| Molecular Weight | 204.15 g/mol | ChemScene[3] |

| Predicted pKa | 3.24 ± 0.25 | Guidechem[4] |

| Storage | Store at room temperature, sealed in a dry environment. | BLD Pharm[2] |

Safety Information:

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[5]

Synthesis and Purification: A Practical Approach

While several synthetic routes to substituted benzoic acids are known, a common and reliable method for the preparation of this compound involves a Grignard reaction. This approach leverages the commercially available 1-bromo-2-methyl-4-(trifluoromethyl)benzene as a starting material.

Proposed Synthetic Pathway: Grignard Carboxylation

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds.[4][5] In this proposed synthesis, the aryl bromide is converted to the corresponding Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide to form the carboxylate salt. Subsequent acidification yields the desired benzoic acid.

Detailed Experimental Protocol (Hypothesized)

This protocol is based on established procedures for Grignard reactions with similar aryl bromides.[4][5][6][7]

Materials:

-

1-Bromo-2-methyl-4-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Dry ice (solid carbon dioxide)

-

6M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1-bromo-2-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

In a separate flask, place an excess of crushed dry ice.

-

Slowly add the prepared Grignard reagent solution to the dry ice with vigorous stirring. A frothy solid or viscous syrup will form.

-

Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

-

Work-up and Purification:

-

Slowly quench the reaction mixture by adding 6M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃.

-

Acidify the aqueous bicarbonate layer with 6M HCl to precipitate the benzoic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Spectroscopic Characterization

¹H NMR (Expected):

-

A singlet for the methyl protons (CH₃) around 2.4-2.6 ppm.

-

Aromatic protons will appear in the range of 7.5-8.2 ppm, showing characteristic splitting patterns (doublets and a singlet or doublet of doublets) based on their coupling with each other and the fluorine atoms of the CF₃ group.

-

A broad singlet for the carboxylic acid proton (COOH) typically downfield, above 10 ppm.

¹³C NMR (Expected):

-

The methyl carbon (CH₃) will appear around 20-22 ppm.

-

Aromatic carbons will resonate in the region of 120-140 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

The carboxylic acid carbonyl carbon (COOH) will be observed in the range of 165-175 ppm.

¹⁹F NMR (Expected):

-

A singlet for the trifluoromethyl group (CF₃) is expected. The chemical shift will be in the typical range for aryl-CF₃ groups.

IR Spectroscopy (Expected):

-

A broad O-H stretch from the carboxylic acid dimer, typically centered around 2500-3300 cm⁻¹.

-

A sharp C=O stretch for the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.

-

Strong C-F stretching vibrations in the 1100-1350 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carboxylic acid functionality, which can undergo a variety of transformations to generate other useful intermediates.

Conversion to Acyl Chloride

A common and highly useful transformation is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is a highly reactive intermediate for the synthesis of amides, esters, and ketones.

Role in the Synthesis of Bioactive Molecules

While a direct synthesis of a marketed drug from this compound was not identified in the searched literature, its structural motifs are present in various bioactive molecules. Its use as an intermediate in the synthesis of sulfonylurea herbicides has been reported.[13] The general class of trifluoromethyl-substituted benzoic acids is widely employed in the synthesis of pharmaceuticals. For instance, analogs are used in the creation of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents. The methyl and trifluoromethyl substitution pattern of the title compound makes it a candidate for creating analogs of existing drugs to explore structure-activity relationships (SAR) and improve drug properties.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its preparation via a Grignard reaction provides a reliable route for its production. The presence of the trifluoromethyl group offers a strategic advantage in the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles. While this guide provides a foundational understanding of its synthesis, characterization, and reactivity, further exploration of its application in the synthesis of specific, novel bioactive compounds will undoubtedly continue to be an active area of research for chemists in both academic and industrial settings.

References

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. DSpace [open.bu.edu]

- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 7. benchchem.com [benchchem.com]

- 8. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Analysis of 2-Methyl-4-(trifluoromethyl)benzoic Acid

Introduction

2-Methyl-4-(trifluoromethyl)benzoic acid (CAS No. 23984-82-9) is a substituted aromatic carboxylic acid with a molecular formula of C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] Its structural complexity, featuring both electron-donating (methyl) and strongly electron-withdrawing (trifluoromethyl) groups, makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, ensuring purity, confirming reaction outcomes, and understanding its physicochemical properties.

This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the carboxylic acid proton, the three aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The trifluoromethyl group is strongly de-shielding, while the methyl group is shielding.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~11.0 - 13.0 | Singlet, broad | - | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. |

| ~8.15 | Doublet | J ≈ 8.0 Hz | Ar-H (H6) | This proton is ortho to the electron-withdrawing carboxylic acid group, shifting it significantly downfield. It is coupled to H5. |

| ~7.65 | Doublet | J ≈ 8.0 Hz | Ar-H (H5) | This proton is ortho to the strongly electron-withdrawing CF₃ group. It is coupled to H6. |

| ~7.55 | Singlet | - | Ar-H (H3) | This proton is adjacent to both the CF₃ and methyl groups, and its coupling to neighboring protons would be minimal (meta-coupling), likely appearing as a singlet or a finely split multiplet. |

| ~2.70 | Singlet | - | CH₃ | The methyl group protons attached to the aromatic ring are expected in this region. The signal is a singlet as there are no adjacent protons. |

Rationale is based on spectral data from analogous compounds like 2-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid.[2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment and the presence of fluorine, which introduces characteristic C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Quartet (q) J(C-F) (Hz) | Assignment | Rationale |

| ~171.0 | - | C=O | The carboxylic acid carbonyl carbon is expected in this highly deshielded region. |

| ~142.0 | - | C2 | The aromatic carbon bearing the methyl group (C2) is shifted downfield due to substitution. |

| ~134.5 | q, J ≈ 33 Hz | C4 | The carbon attached to the CF₃ group shows a characteristic quartet due to coupling with the three fluorine atoms.[4] |

| ~132.0 | - | C6 | Aromatic CH carbon ortho to the COOH group. |

| ~130.5 | - | C1 | The ipso-carbon attached to the carboxylic acid. |

| ~127.0 | q, J ≈ 4 Hz | C5 | Aromatic CH carbon ortho to the CF₃ group, showing smaller C-F coupling.[4] |

| ~124.0 | q, J ≈ 4 Hz | C3 | Aromatic CH carbon meta to the CF₃ group, showing smaller C-F coupling. |

| ~123.5 | q, J ≈ 272 Hz | CF₃ | The carbon of the trifluoromethyl group itself appears as a strong quartet with a large coupling constant.[4] |

| ~22.0 | - | CH₃ | The aliphatic methyl carbon appears in the typical upfield region. |

Predictions are informed by data from related structures such as 4-(trifluoromethyl)benzoic acid and methyl 4-(trifluoromethyl)benzoate.[4][5]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[6] |

| ~3050 | C-H stretch | Aromatic | Characteristic stretching vibration for sp² C-H bonds on the benzene ring. |

| ~2950 | C-H stretch | Aliphatic (CH₃) | Characteristic stretching vibration for sp³ C-H bonds of the methyl group. |

| 1710 - 1680 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption, characteristic of the carbonyl group conjugated with an aromatic ring.[6] |

| 1610, 1580, 1450 | C=C stretch | Aromatic Ring | Multiple bands are expected for the aromatic ring skeletal vibrations.[6] |

| 1320 - 1100 | C-F stretch | Trifluoromethyl | Multiple strong, intense absorptions are characteristic of C-F bonds, making this a prominent feature of the spectrum. |

| ~1300 | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending vibration. |

| ~920 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydrogen-bonded OH group. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from air (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

IR Analysis Workflow Diagram

Caption: Workflow for IR spectroscopic analysis via ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns observed in techniques like electron ionization (EI) can offer structural clues.

Predicted Mass Spectrum (Electron Ionization)

Under EI-MS conditions, this compound will produce a molecular ion (M⁺•) and several characteristic fragment ions.

Table 4: Predicted Key Ions in EI Mass Spectrum

| Predicted m/z | Ion Formula | Identity | Rationale |

| 204 | [C₉H₇F₃O₂]⁺• | Molecular Ion (M⁺•) | Corresponds to the exact molecular weight of the parent molecule. |

| 187 | [C₉H₆F₃O]⁺ | [M - OH]⁺ | Loss of a hydroxyl radical (•OH) is a common fragmentation pathway for carboxylic acids. |

| 159 | [C₉H₇F₃]⁺• | [M - COOH]⁺• | Loss of the entire carboxyl group as a radical (•COOH) is another characteristic fragmentation. |

| 145 | [C₈H₇O₂]⁺ | [M - CF₃]⁺ | Cleavage of the strong C-CF₃ bond, resulting in the loss of a trifluoromethyl radical. |

| 117 | [C₈H₆]⁺ | [M - CF₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CF₃]⁺ fragment. |

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in split mode to avoid column overloading.

-

Separation: Use a standard nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution of the analyte.

-

-

MS Method:

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Detection: Scan a mass range appropriate for the analyte, for example, m/z 40-300.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with predicted pathways.

MS Analysis Workflow Diagram

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted spectroscopic data presented in this guide—including ¹H and ¹³C NMR chemical shifts and coupling constants, key IR absorption frequencies, and primary mass spectral fragments—offers a detailed roadmap for researchers. By following the outlined experimental protocols, scientists can efficiently acquire and interpret the necessary data to unambiguously confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research in drug development and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 3. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR [m.chemicalbook.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Solubility Profile of 2-Methyl-4-(trifluoromethyl)benzoic Acid: A Technical Guide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Methyl-4-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in the public domain, this document outlines a robust theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSPs). This predictive modeling is complemented by a detailed, field-proven experimental protocol for the systematic determination of solubility using the equilibrium shake-flask method, coupled with a validated High-Performance Liquid Chromatography (HPLC) method for precise quantification. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering a practical approach to understanding and manipulating the solubility of this important compound.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For intermediates like this compound, understanding their solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and ultimately, the formulation of the final drug product. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in crystallization and purification, and can necessitate the use of larger solvent volumes, increasing both cost and environmental impact.

This guide addresses the critical need for a reliable solubility profile of this compound. By integrating theoretical predictions with actionable experimental protocols, we provide a comprehensive resource for scientists to make informed decisions in the laboratory.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₉H₇F₃O₂ | ChemScene[1] |

| Molecular Weight | 204.15 g/mol | ChemScene[1] |

| CAS Number | 23984-82-9 | ChemScene[1] |

| Predicted pKa | 3.24 ± 0.25 | Guidechem[2] |

| Predicted LogP | 2.71 | ChemScene[1] |

The presence of both a carboxylic acid group, which can participate in hydrogen bonding, and a lipophilic trifluoromethyl group suggests a nuanced solubility profile, with potential for dissolution in a range of polar and non-polar solvents.

Theoretical Solubility Prediction using Hansen Solubility Parameters (HSP)

In the absence of direct experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive tool. The principle of "like dissolves like" is quantified by comparing the HSPs of the solute with those of various solvents.[3] HSPs are based on the division of the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3]

A good solvent for a particular solute will have HSP values similar to that of the solute. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound

As experimental HSPs for this compound are not available, we employ the Stefanis-Panayiotou group contribution method to estimate these values.[4][5] This method allows for the calculation of HSPs based on the molecular structure of the compound.

The molecular structure of this compound is broken down into the following contributing groups:

-

1 x -CH₃

-

3 x =CH- (aromatic)

-

2 x =C< (aromatic)

-

1 x -COOH

-

1 x -CF₃

Using the group contribution values from the Stefanis-Panayiotou method, the estimated Hansen Solubility Parameters for this compound are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa⁰⁵) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 7.0 |

Predicted Solubility in Common Organic Solvents

With the estimated HSPs for our solute, we can now predict its relative solubility in a range of common organic solvents. Table 3 lists the HSPs for selected solvents and the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests better solubility.

Table 3: Hansen Solubility Parameters for Common Organic Solvents and Predicted Solubility of this compound

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra (Hansen Distance) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 6.9 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.5 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.3 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 16.9 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.0 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 7.2 | Moderate-Low |

| Hexane | 14.9 | 0.0 | 0.0 | 11.9 | Low |

Disclaimer: These are theoretical predictions and should be confirmed by experimental data.

The predictions suggest that this compound will exhibit good solubility in moderately polar solvents like acetone and ethyl acetate, and moderate solubility in alcohols. Its solubility is predicted to be lower in non-polar solvents like toluene and hexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

To validate the theoretical predictions and obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique for this purpose.[3][6]

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of the dissolved this compound. A reversed-phase HPLC method with UV detection is a suitable and robust approach for this type of aromatic carboxylic acid.[8][9]

HPLC Method Parameters

The following table outlines the recommended starting parameters for the HPLC analysis. Method optimization may be required.

Table 4: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~230 nm (based on UV spectra of similar benzoic acid derivatives)[10] |

| Injection Volume | 10 µL |

Method Validation Workflow

A validated analytical method ensures data integrity and reliability. The following diagram outlines the key steps in HPLC method validation.

Caption: Figure 2: HPLC Method Validation Workflow

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions from Hansen Solubility Parameters with a detailed, practical protocol for experimental verification, researchers are equipped with the necessary tools to effectively manage the solubility of this key pharmaceutical intermediate. The provided HPLC method offers a robust starting point for accurate quantification, ensuring reliable data for process optimization and formulation development. Adherence to these scientifically sound principles will facilitate more efficient and informed decision-making in the drug development pipeline.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. helixchrom.com [helixchrom.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)benzoic Acid: Starting Material Selection and Strategic Approaches

Abstract

2-Methyl-4-(trifluoromethyl)benzoic acid is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecules such as pharmaceuticals and agrochemicals. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This technical guide provides an in-depth analysis of the principal synthetic routes to this valuable compound, focusing on the critical choice of precursors. We will explore two primary, field-proven strategies: the direct oxidation of a toluene derivative and the carboxylation of an organometallic species derived from a halogenated precursor. This document will elucidate the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in making informed decisions for their specific synthetic needs.

Retrosynthetic Analysis: Identifying Key Precursors

A retrosynthetic approach to this compound logically disconnects the carboxylic acid functional group, revealing two primary classes of starting materials.

-

C-H Oxidation: The most direct route involves the oxidation of the methyl group of a toluene precursor. This identifies 2-methyl-4-(trifluoromethyl)toluene as a primary starting material.

-

Carbon-Carbon Bond Formation: An alternative disconnection involves the formation of the C-C bond between the aromatic ring and the carboxyl carbon. This points to a nucleophilic aromatic ring equivalent reacting with an electrophilic carbon dioxide source (CO₂). The most common synthetic equivalents for this are organometallic reagents, identifying 1-halo-2-methyl-4-(trifluoromethyl)benzene (where halo is typically Bromo or Iodo) as the key precursor for this strategy.

The choice between these precursors is often dictated by factors such as commercial availability, cost, reaction scalability, and tolerance to other functional groups.

Caption: Retrosynthetic pathways to the target molecule.

Strategy 1: Oxidation of 2-Methyl-4-(trifluoromethyl)toluene

This approach is conceptually the most straightforward, involving the oxidation of the benzylic methyl group of 2-methyl-4-(trifluoromethyl)toluene. The reactivity of the benzylic C-H bonds makes them susceptible to various strong oxidizing agents.

Mechanistic Rationale & Experimental Considerations

The oxidation of alkylarenes is a well-established transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically employed. The reaction proceeds through a radical mechanism, initiated by the abstraction of a benzylic hydrogen. The resulting benzyl radical is stabilized by the aromatic ring and is subsequently oxidized to the carboxylic acid.

Key Considerations:

-

Oxidant Choice: Potassium permanganate is effective and relatively inexpensive, but requires careful temperature control and can generate large amounts of manganese dioxide waste. Nitric acid is also a powerful oxidant but can lead to undesired nitration of the aromatic ring if conditions are not meticulously controlled.

-

Reaction Conditions: These reactions are often run under vigorous conditions (high temperatures, strong acids/bases), which may not be suitable for sensitive substrates. The trifluoromethyl group is generally stable under these conditions.

-

Workup: The workup typically involves filtration to remove oxidant byproducts (e.g., MnO₂) followed by acidification of the aqueous solution to precipitate the benzoic acid product.

Experimental Protocol: Oxidation with Nitric Acid

A representative procedure involves the oxidation of a related substituted toluene, which can be adapted for this synthesis. For instance, the synthesis of 2-trifluoromethylbenzoic acid from 2-trifluoromethyl benzyl dichloride utilizes nitric acid for both hydrolysis and oxidation.[1]

-

Reaction Setup: In a suitable reactor, charge 2-methyl-4-(trifluoromethyl)toluene.

-

Reagent Addition: Slowly add concentrated nitric acid (e.g., 50-70% aqueous solution) to the starting material. The ratio can range from 2:1 to 5:1 by mass (nitric acid:starting material).[1]

-

Heating: Heat the reaction mixture to a temperature between 100-150°C.[1] The reaction is highly exothermic and requires careful monitoring.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 10°C. The product, this compound, will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the oxidation synthesis route.

Strategy 2: Carboxylation via Grignard Reagent

This strategy builds the molecule by forming the bond between the aromatic ring and the carboxylic acid carbon. It is a powerful and versatile method, particularly useful when the required halo-aromatic precursor is readily available. The key starting material for this route is 1-bromo-2-methyl-4-(trifluoromethyl)benzene .

Mechanistic Rationale & Experimental Considerations

The Grignard reaction is a cornerstone of organic synthesis.[2][3] It involves two main steps:

-

Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 1-bromo-2-methyl-4-(trifluoromethyl)benzene. This oxidative addition inverts the polarity at the carbon atom, transforming it from an electrophilic site to a potent nucleophile (a carbanion).[4]

-

Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (often added in solid form as dry ice). This forms a magnesium carboxylate salt.

-

Acidic Workup: Subsequent addition of an aqueous acid (like HCl or H₂SO₄) protonates the carboxylate salt to yield the final benzoic acid product and dissolves the remaining magnesium salts.[4][5]

Key Considerations:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[2][3] All glassware must be rigorously dried (e.g., oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[5]

-

Initiation: The reaction between magnesium and the aryl halide can sometimes be difficult to initiate. Methods to start the reaction include crushing the magnesium turnings, adding a small crystal of iodine, or using a sonicator.[5][6]

-

Side Reactions: The primary side product is often a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3] This can be minimized by slow addition of the aryl halide to the magnesium suspension.

Experimental Protocol: Grignard Carboxylation

-

Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser (topped with a drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel.[5] Maintain a dry, inert atmosphere (e.g., nitrogen or argon).

-

Grignard Formation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of 1-bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous diethyl ether.

-

Initiation: Add a small portion of the bromide solution to the magnesium. If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling of the ether), add a crystal of iodine or gently warm the flask.[5][6]

-

Reagent Addition: Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir until most of the magnesium is consumed.

-

Carboxylation: Cool the flask in an ice bath. Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard reagent solution.

-

Quenching and Workup: After the dry ice has sublimed, slowly add aqueous hydrochloric acid (e.g., 6M HCl) to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.[6]

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization.

Caption: Workflow for the Grignard carboxylation route.

Alternative Strategy: Hydrolysis of a Nitrile Precursor

A third, less common but viable route, is the hydrolysis of 2-methyl-4-(trifluoromethyl)benzonitrile . This method is particularly attractive if the nitrile precursor is more readily accessible or cheaper than the toluene or bromo-derivatives.

Mechanistic Rationale & Experimental Considerations

Nitrile hydrolysis can be performed under either acidic or basic conditions.[7]

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to attack by water.[8] This initially forms a primary amide, which is then further hydrolyzed to the carboxylic acid.

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon.[9] Subsequent proton transfers lead to the formation of an amide intermediate, which is then hydrolyzed under basic conditions to the carboxylate salt.[9] An acidic workup is required to furnish the final product.

Key Considerations:

-

Reaction Conditions: Hydrolysis often requires harsh conditions (strong acids or bases and high temperatures), which could affect other functional groups.

-

Intermediate Amide: The reaction proceeds through an amide intermediate.[9] In some cases, if conditions are not sufficiently forcing, the reaction can stop at the amide stage. Careful control of reaction time and temperature is necessary to drive the reaction to completion.

Comparative Analysis of Starting Materials

The optimal choice of starting material depends on a multi-faceted analysis of project goals, including scale, budget, and available equipment.

| Starting Material | CAS Number | Primary Synthetic Route | Pros | Cons |

| 2-Methyl-4-(trifluoromethyl)toluene | 706-25-2 | Direct Oxidation | - Potentially fewer synthetic steps. - Can be a more atom-economical approach. | - Requires harsh, strong oxidizing agents. - Potential for over-oxidation or side reactions (nitration). - Generates significant chemical waste (e.g., MnO₂). |

| 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | 54962-75-3 | Grignard Carboxylation | - High-yielding and reliable transformation. - Milder overall conditions than direct oxidation. - Generally clean reaction with predictable outcomes. | - Requires strictly anhydrous conditions. - Grignard reagents are highly reactive and moisture-sensitive. - Potential for Wurtz-type coupling side products. |

| 2-Methyl-4-(trifluoromethyl)benzonitrile | 187645-66-1 | Nitrile Hydrolysis | - Useful if the nitrile is a readily available precursor. - Avoids organometallic intermediates. | - Requires harsh hydrolytic conditions (strong acid/base, heat). - Reaction can sometimes be sluggish or stop at the amide intermediate. |

Conclusion

The synthesis of this compound is most effectively approached via two primary pathways, each defined by its starting material. The oxidation of 2-methyl-4-(trifluoromethyl)toluene offers a direct, albeit harsh, method suitable for robust process chemistry. In contrast, the carboxylation of the Grignard reagent derived from 1-bromo-2-methyl-4-(trifluoromethyl)benzene provides a more controlled and versatile route, which is often preferred in research and development settings despite its requirement for anhydrous conditions. A third option, the hydrolysis of the corresponding benzonitrile , serves as a valuable alternative when the nitrile is the most accessible precursor. The ultimate selection of a synthetic strategy should be based on a careful evaluation of starting material cost and availability, reaction scalability, safety considerations, and the specific capabilities of the laboratory.

References

- 1. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to 2-Methyl-4-(trifluoromethyl)benzoic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethyl)benzoic acid (CAS No. 23984-82-9), a key building block in modern medicinal chemistry and materials science. This document explores its commercial availability, details plausible synthetic routes with mechanistic insights, and discusses its applications, offering field-proven perspectives for researchers and developers.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of contemporary drug design and materials science. The trifluoromethyl group (CF3), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. This compound, as a trifluoromethylated aromatic carboxylic acid, serves as a versatile scaffold for the synthesis of a wide array of complex organic molecules with tailored functionalities. Its utility spans from the development of novel therapeutic agents to the creation of advanced functional materials.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The typical purity offered is ≥95-98%, ensuring its suitability for most synthetic applications.

Below is a summary of prominent suppliers and their offerings. Please note that pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemScene | CS-0194193 | ≥98% | Inquire for details |

| Frontier Specialty Chemicals | M13264 | Inquire for details | Smaller sizes and bulk quantities available upon request |

| AK Scientific, Inc. | - | 95% | Inquire for details |

| Manchester Organics | E57965 | Inquire for details | 2g in stock, with discounts on larger volumes |

Synthesis of this compound: A Plausible Synthetic Approach

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and efficient laboratory-scale synthesis can be devised based on established organometallic and carboxylation reactions. The following protocol is a representative example, grounded in well-understood chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a Grignard-based carboxylation strategy, a robust and widely utilized method for the formation of carboxylic acids.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 4-Bromo-3-methylbenzotrifluoride

This initial step is often a necessary precursor to introduce a handle for subsequent functionalization. However, for the purpose of this guide, we will assume the availability of the key starting material, 1-Bromo-2-methyl-4-(trifluoromethyl)benzene.

Step 2: Formation of the Grignard Reagent

This step involves the reaction of the aryl bromide with magnesium metal to form the corresponding organomagnesium halide.

-

Materials:

-

1-Bromo-2-methyl-4-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous THF to the magnesium.

-

Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

-

Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 3: Carboxylation of the Grignard Reagent

The formed Grignard reagent is a potent nucleophile that readily attacks carbon dioxide to form a carboxylate salt, which is then protonated to yield the desired carboxylic acid.

-

Materials:

-

The freshly prepared Grignard reagent solution

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

Hydrochloric acid (e.g., 1 M HCl)

-

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

Quench the reaction by slowly adding aqueous hydrochloric acid until the solution becomes acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.

Pharmaceutical Applications

In medicinal chemistry, the introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. It can improve metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability due to increased lipophilicity.

This compound can serve as a key precursor for the synthesis of various biologically active molecules, including:

-

Non-steroidal Anti-inflammatory Drugs (NSAIDs): The carboxylic acid moiety can be a key pharmacophore in this class of drugs.

-

Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can be crucial for binding to the active site of enzymes.

-

Agrochemicals: This compound is a precursor for the synthesis of certain herbicides and pesticides. For instance, the related compound 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid is an intermediate in the synthesis of sulfonylurea herbicides[1].

While specific drug candidates synthesized directly from this compound are not extensively reported in publicly available literature, its structural motif is present in numerous patented compounds, highlighting its importance in proprietary drug discovery programs.

Materials Science Applications

The properties imparted by the trifluoromethyl group are also advantageous in the field of materials science. Polymers and other materials incorporating this moiety can exhibit:

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal resistance of the material.

-

Low Surface Energy: This can lead to materials with hydrophobic and oleophobic properties.

-

Unique Optical and Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of conjugated systems, making them suitable for applications in organic electronics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data sheets for this compound.

-

Hazard Identification:

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2]

-

Wash skin thoroughly after handling (P264).[2]

-

Wear protective gloves/protective clothing/eye protection/face protection (P280).[2]

-

IF ON SKIN: Wash with plenty of soap and water (P302+P352).[2]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2]

-

-

Handling and Storage:

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in both pharmaceutical and materials science research. Its unique combination of a carboxylic acid functional group, a methyl substituent, and a trifluoromethyl moiety provides a platform for the rational design and synthesis of novel molecules with enhanced properties. A thorough understanding of its synthesis, handling, and potential applications is crucial for researchers aiming to leverage the power of fluorination in their scientific endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-4-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Methyl-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the structure-property relationships of substituted benzoic acids. We will delve into the theoretical underpinnings of its conformational landscape, explore state-of-the-art experimental and computational methodologies for its characterization, and discuss the implications of its structural features on its chemical behavior and potential applications.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern chemistry, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility is intrinsically linked to their three-dimensional structure and conformational dynamics, which dictate their reactivity, intermolecular interactions, and ultimately, their function. This compound (CID 22211658) is a prime example, featuring a sterically demanding ortho-methyl group and a strongly electron-withdrawing para-trifluoromethyl group.[1] This unique substitution pattern presents a fascinating case study in conformational analysis, where steric hindrance and electronic effects interplay to define the molecule's preferred spatial arrangement. Understanding these nuances is paramount for the rational design of novel molecules with tailored properties.

Theoretical Framework: Unraveling the Conformational Landscape

The conformational flexibility of this compound primarily arises from two rotational degrees of freedom, as is common for substituted benzoic acids[2]:

-

Torsion around the Ar-C(OOH) bond: The rotation of the carboxylic acid group relative to the plane of the benzene ring.

-

Torsion around the C-OH bond: The orientation of the hydroxyl proton, leading to cis and trans planar arrangements of the O=C-O-H dihedral angle.

For most benzoic acid derivatives, the cis conformer, where the O=C-O-H dihedral angle is approximately 0°, is energetically more stable than the trans conformer (dihedral angle ~180°).[2][3][4] This preference is attributed to greater π-electron delocalization within the carboxylic moiety in the cis arrangement.[2]

The presence of an ortho-substituent, in this case, a methyl group, introduces significant steric interactions with the carboxylic acid group. This steric hindrance is expected to influence the dihedral angle between the carboxylic acid group and the benzene ring. In a related molecule, 2-(Trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8(3)° with respect to the aromatic ring plane in the crystalline state.[5] A similar, if not more pronounced, tilt would be anticipated for this compound due to the steric bulk of the methyl group.

The para-trifluoromethyl group, being strongly electron-withdrawing, primarily influences the electronic properties of the benzene ring and the acidity of the carboxylic acid. While its direct steric impact on the conformation of the carboxylic acid group is minimal, its electronic influence can subtly affect bond lengths and angles within the aromatic system.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecular conformation.

Experimental Characterization

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. For instance, the crystal structure of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid reveals that the methylsulfonyl group deviates from the benzene ring plane.[6] Although a crystal structure for this compound is not publicly available, this technique would be the most direct way to determine its solid-state conformation. In the crystalline phase, substituted benzoic acids often form hydrogen-bonded dimers.[5][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, such as ethanol, acetone, or a mixture of solvents.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Spectroscopic Techniques: Probing Conformation in Solution and Gas Phase

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities of atoms, offering insights into the preferred conformation in solution.

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) stretching modes are sensitive to the molecular environment and conformation. In non-polar solvents, benzoic acids can exist as a mixture of monomers and hydrogen-bonded dimers, which can be distinguished by their characteristic vibrational bands.[8]

-

UV-Visible Spectroscopy: The electronic transitions of the aromatic ring can be influenced by the conformation of the substituents. Isomers of (trifluoromethyl)benzoic acid exhibit distinct absorption spectra.[9]

Computational Modeling: An In-Silico Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of a molecule and predicting its stable conformers.[2]

Computational Workflow: DFT-Based Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

By performing a relaxed scan of the potential energy surface along the key dihedral angles, one can identify the low-energy conformers and the energy barriers between them. These calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data for validation.

Predicted Conformation of this compound

Based on the principles outlined above and data from related molecules, we can predict the likely conformational preferences of this compound.

| Feature | Predicted Characteristic | Rationale |

| Carboxylic Acid Conformer | Predominantly cis | Greater π-electron delocalization and inherent stability.[2][4] |

| Ar-C(OOH) Dihedral Angle | Non-planar | Steric repulsion between the ortho-methyl group and the carboxylic acid group will force the latter out of the plane of the benzene ring. |

| Intermolecular Interactions | Formation of hydrogen-bonded dimers | A common feature of carboxylic acids in the solid state and in non-polar solvents.[5][7] |

Implications for Drug Development and Materials Science

The conformation of this compound has significant downstream consequences for its applications.

-

Reactivity: The steric hindrance from the ortho-methyl group can shield the carboxylic acid from certain chemical reactions, influencing its synthetic utility.

-

Intermolecular Interactions: The preferred conformation will dictate how the molecule packs in a crystal lattice and how it interacts with biological targets. The presence of both a hydrogen bond donor (OH) and acceptor (C=O), along with the fluorinated group, allows for a variety of non-covalent interactions, including halogen bonding.[10]

-

Physicochemical Properties: The molecular shape and polarity, governed by its conformation, will affect properties such as solubility, melting point, and pKa. The predicted pKa for this compound is approximately 3.24.[1]

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. While a definitive experimental structure is yet to be reported, a comprehensive analysis of related compounds and theoretical principles allows for a robust prediction of its conformational landscape. The methodologies outlined in this guide provide a clear roadmap for researchers to further investigate and validate these predictions. A thorough understanding of its three-dimensional structure is crucial for harnessing the full potential of this versatile chemical building block in the development of new drugs and materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

The Strategic Importance of 2-Methyl-4-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Theoretical Study of 2-Methyl-4-(trifluoromethyl)benzoic acid

This guide provides a comprehensive theoretical framework for the investigation of this compound, a key building block in modern medicinal and materials chemistry. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind theoretical choices, ensuring a robust and validated computational analysis. We will explore the molecule's structural, electronic, and spectroscopic properties using state-of-the-art computational methods, providing both the "how" and the "why" to empower rigorous scientific inquiry.

The unique substitution pattern of this compound imparts a desirable combination of properties. The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical characteristics in drug candidates; its high electronegativity and lipophilicity can significantly enhance metabolic stability, binding affinity, and cell membrane permeability.[1] The presence of the ortho-methyl group introduces steric and electronic influences that can fine-tune the molecule's conformation and reactivity. Understanding these properties at a quantum-mechanical level is paramount for rationally designing novel therapeutics and functional materials. This guide establishes the theoretical protocols to achieve that understanding.

Molecular Structure and Conformation

The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure. The relative orientation of the carboxylic acid group and the trifluoromethyl group with respect to the benzene ring is critical as it dictates the molecule's interaction profile. Steric hindrance between the ortho-methyl group and the carboxylic acid can influence the dihedral angle, a factor that has been observed in related substituted benzoic acids.[2][3]

Caption: Molecular structure of this compound.

A Validated Workflow for Theoretical Analysis

A rigorous computational study follows a structured, self-validating workflow. The initial geometry optimization must be followed by a frequency calculation to confirm that the structure is a true energy minimum, not a transition state. This principle of self-validation is critical for trustworthy results.

Caption: A validated workflow for the theoretical analysis of the target molecule.

Core Methodology: Density Functional Theory (DFT)